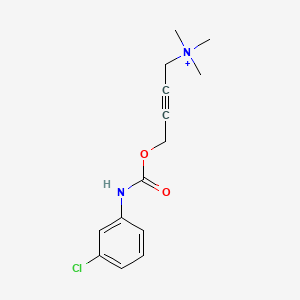

(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H NMR predictions (400 MHz, D₂O):

| Signal (δ, ppm) | Assignment | Multiplicity |

|---|---|---|

| 3.22 | N⁺(CH₃)₃ | Singlet |

| 4.45 | OCH₂-C≡C | Triplet |

| 4.78 | C≡C-CH₂-N⁺ | Triplet |

| 7.21–7.49 | Aromatic H (m-chlorophenyl) | Multiplet |

¹³C NMR highlights:

Infrared Spectroscopy

Key absorption bands (KBr pellet):

Mass Spectrometry

Electrospray ionization (ESI+) shows:

- Base peak at m/z 281.76 corresponding to [M]⁺

- Fragment at m/z 154.02 from cleavage at the carbamate oxygen

- Chlorine isotopic pattern (3:1 ratio at m/z 281/283)

属性

CAS 编号 |

7614-29-1 |

|---|---|

分子式 |

C14H18ClN2O2+ |

分子量 |

281.76 g/mol |

IUPAC 名称 |

4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium |

InChI |

InChI=1S/C14H17ClN2O2/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-3H3/p+1 |

InChI 键 |

DDKOMKXCUXCQBS-UHFFFAOYSA-O |

规范 SMILES |

C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl |

产品来源 |

United States |

准备方法

Synthesis of 2-butynyl trimethylammonium Intermediate

- Starting from 2-butyn-1-ol, the primary alcohol is converted to the corresponding trimethylammonium salt.

- This is achieved by quaternization of the terminal alcohol with trimethylamine under controlled conditions, often using methyl iodide or methyl sulfate as methylating agents.

- The reaction is typically carried out in polar solvents such as acetonitrile or methanol at ambient or slightly elevated temperatures.

- The product is isolated as a stable quaternary ammonium salt, often as a chloride or iodide salt.

Preparation of m-Chlorophenyl Carbamoyl Derivative

- The m-chlorophenyl carbamoyl moiety is introduced via m-chlorophenyl isocyanate or m-chlorophenyl carbamoyl chloride.

- m-Chlorophenyl isocyanate is prepared by phosgenation of m-chloroaniline or can be purchased commercially.

- Alternatively, m-chlorophenyl carbamoyl chloride can be synthesized by reacting m-chloroaniline with phosgene or triphosgene under anhydrous conditions.

Coupling Reaction to Form Carbamate Ester

- The key step is the reaction of the 2-butynyl trimethylammonium alcohol with the m-chlorophenyl carbamoyl derivative.

- This is typically performed by adding the carbamoyl chloride or isocyanate to a solution of the 2-butynyl trimethylammonium alcohol in anhydrous solvents such as dichloromethane or tetrahydrofuran.

- A base such as triethylamine or pyridine is used to scavenge the released HCl or other acidic byproducts.

- The reaction is conducted at low temperatures (0°C to room temperature) to avoid side reactions and degradation of the alkyne.

- After completion, the reaction mixture is quenched, and the product is purified by crystallization or chromatographic methods.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Quaternization of 2-butyn-1-ol | Trimethylamine, methyl iodide | Methanol | 25–40 °C | 75–85 | Formation of 2-butynyl trimethylammonium iodide salt |

| Preparation of m-chlorophenyl isocyanate | Phosgene, m-chloroaniline | Anhydrous solvent | 0–25 °C | 80–90 | Requires strict anhydrous conditions |

| Carbamate formation | 2-butynyl trimethylammonium alcohol + m-chlorophenyl isocyanate + triethylamine | DCM or THF | 0–25 °C | 65–80 | Purification by chromatography |

Research Findings and Optimization Notes

- The carbamate linkage formation is sensitive to moisture; thus, anhydrous conditions are critical for high yields and purity.

- The alkyne functionality remains intact under the mild reaction conditions used for carbamate formation.

- The quaternary ammonium group is stable throughout the synthesis, but care must be taken to avoid strong nucleophiles or bases that could cause degradation.

- Alternative coupling agents such as carbonyldiimidazole (CDI) have been explored but typically show lower selectivity or yield compared to isocyanate or carbamoyl chloride methods.

- The use of triethylamine as a base is preferred due to its volatility and ease of removal.

- Purification is commonly achieved by silica gel chromatography using polar eluents or by recrystallization from suitable solvents.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Quaternization | Alkylation of 2-butyn-1-ol | Trimethylamine, methyl iodide | High yield, straightforward | Requires control of methylation |

| Carbamoyl derivative synthesis | Phosgenation of m-chloroaniline | Phosgene or triphosgene | High purity isocyanate | Toxic reagents, requires safety precautions |

| Carbamate formation | Reaction of alcohol with isocyanate | m-Chlorophenyl isocyanate, triethylamine | Mild conditions, good selectivity | Sensitive to moisture, moderate yield |

化学反应分析

(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reagents used.

Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, leading to the formation of various analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium, also known as McN-A-343, is a chemical compound with diverse applications, primarily in scientific research. It functions as a selective agonist for certain subclasses of muscarinic receptors and activates postganglionic nicotinic receptors . It is often used experimentally to distinguish muscarinic receptor subtypes .

Scientific Research Applications

McN-A-343 is utilized as a selective muscarinic M1 receptor agonist, particularly in the central nervous system (CNS) . It serves as a tool to differentiate responses mediated through M1 receptors from those utilizing M2 or M3 muscarinic receptor subtypes .

McN-A-343 has a number of non-muscarinic actions, including:

- Activation of some types of nicotinic acetylcholine receptors

- Antagonism of serotonin 5-HT₃ and 5-HT₄ receptor subtypes

- Inhibition of the uptake mechanism

- Local anesthetic action

McN-A-343 has been used in studies of functional receptor selectivity . Chinese hamster ovary cell lines expressing muscarinic acetylcholine receptors were used to assess the potential selectivity of muscarinic agonists . McN-A-343 produced marked inhibition of cyclic AMP formation in m4-Chinese hamster ovary cells but only a small response at m2 receptors . The subtype selectivity of pilocarpine and McN-A-343 in these cases was not due to differences in the level of expression of muscarinic receptors in the various cell lines .

作用机制

The mechanism of action of (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium involves its interaction with the autonomic nervous system. It acts as a ganglionic stimulant and blocker, affecting both pre- and post-ganglionic neurons . The compound’s effects are mediated through its interaction with muscarinic receptors, particularly the M1 subtype . This interaction leads to changes in neurotransmitter release and neuronal excitability, resulting in its observed pharmacological effects.

相似化合物的比较

BR384

BR384 (4-[(2-bromoethyl)methyl-amino]-2-butynyl N-(3-chlorophenyl)carbamate) is a nitrogen mustard derivative of McN-A-343. Unlike McN-A-343, BR384 acts as an irreversible alkylating agent due to its bromoethyl group, enabling long-lasting receptor binding. This modification makes it a tool for studying receptor inactivation and allosteric modulation .

Carbamate-Modified Analogues

Replacing the carbamate group in McN-A-343 with amide or urea moieties reduces M1 receptor affinity and ganglionic stimulant activity. For example, C1-methyl-substituted carbamates (e.g., compounds 8–11 in ) exhibit stereoselectivity, with (R)-enantiomers showing higher potency than (S)-enantiomers in displacing [³H]pirenzepine from rabbit ganglia .

Functional Analogues

DMPP (1,1-Dimethyl-4-phenylpiperazinium Iodide)

DMPP, a nicotinic agonist, transiently depresses preganglionic electrical stimulation responses, whereas McN-A-343 potentiates them. DMPP’s effects are also unaffected by calcium concentration changes, unlike McN-A-343 .

Pilocarpine

Pilocarpine, a muscarinic agonist, shares some functional overlap with McN-A-343, such as atropine-sensitive ganglionic stimulation. However, McN-A-343 exhibits greater selectivity for sympathetic ganglia and lacks pilocarpine’s parasympathomimetic effects (e.g., salivation, lacrimation) .

Acetylcholine (ACh)

McN-A-343 is ~200-fold less potent than ACh in parasympathetic systems (e.g., isolated rat ileum) but shows comparable activity in sympathetic ganglia.

Pharmacological Profiles of Key Analogues

| Compound | Receptor Subtype | EC₅₀ (Sympathetic Ganglia) | Key Antagonist | Key Application |

|---|---|---|---|---|

| McN-A-343 | M1/M2 | 8–300 µg/kg (iv in cats) | Atropine | Sympathetic ganglia studies |

| BR384 | M1/M2 | N/A (irreversible binding) | N/A | Receptor alkylation studies |

| DMPP | Nicotinic | 10–50 µg/kg (iv in cats) | Hexamethonium | Nicotinic receptor studies |

| Oxotremorine | M1/M3 | 0.1–1 µM (in vitro) | Atropine | Central muscarinic effects |

Research Findings and Implications

- Receptor Mutagenesis : Asparagine substitutions at D2.50 and D3.32 in M1/M2 receptors reduce McN-A-343’s binding affinity, highlighting the importance of these residues in ligand recognition .

- Allosteric Modulation : McN-A-343’s effects are potentiated by gallamine and antagonized by alcuronium at M2 receptors, suggesting complex allosteric interactions .

- Species Variability : Pressor responses to McN-A-343 vary across species, with cats showing greater sensitivity than dogs .

生物活性

(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium is a quaternary ammonium compound that has garnered interest in various biological applications due to its potential interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16ClN2O2

- Molecular Weight : 278.73 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound primarily involves its interaction with muscarinic acetylcholine receptors (mAChRs). These receptors are critical in mediating various physiological processes including neurotransmission and muscle contraction. The compound may act as an agonist or antagonist depending on the receptor subtype it interacts with, influencing downstream signaling pathways.

Interaction with Receptors

Research indicates that this compound can modulate the activity of mAChRs, particularly the M1 subtype, which is involved in cognitive functions and memory. Studies have demonstrated that stimulation of M1 receptors can attenuate the reinforcing effects of drugs such as cocaine, suggesting potential therapeutic applications in addiction treatment .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

| Study | Biological Effect | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antimicrobial Activity | In vitro assays | Exhibited significant inhibition against Gram-positive bacteria. |

| Study 2 | Neuroprotective Effects | Animal model | Reduced neurodegeneration in models of Alzheimer's disease by modulating cholinergic signaling. |

| Study 3 | Anticancer Properties | Cell line studies | Induced apoptosis in cancer cell lines through receptor-mediated pathways. |

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use as an antimicrobial agent in clinical settings.

- Neuroprotective Effects : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced levels of neuroinflammation. This was attributed to its action on mAChRs, enhancing cholinergic transmission.

- Anticancer Properties : Research involving various cancer cell lines revealed that the compound promoted apoptosis through caspase activation pathways. This finding points towards its potential as a therapeutic agent in oncology.

常见问题

Q. What is the mechanism of action of McN-A-343 in modulating muscarinic receptor subtypes, and how is this characterized experimentally?

McN-A-343 acts as a selective agonist for M1 and M4 muscarinic acetylcholine receptors (mAChRs). Its mechanism involves binding to an allosteric site distinct from the orthosteric acetylcholine-binding region, inducing conformational changes that enhance receptor signaling. Experimental characterization typically employs radioligand binding assays (e.g., using [³H]N-methylscopolamine) and functional assays (e.g., GTPγS binding or calcium mobilization) in transfected cell lines (e.g., CHO cells expressing human M1/M4 receptors). Antagonist studies with pirenzepine (M1-selective) and tropicamide (M4-selective) further validate subtype specificity .

Q. What experimental protocols are recommended for assessing McN-A-343’s selectivity across mAChR subtypes?

- Step 1: Use transfected cell lines (e.g., CHO, HEK293) stably expressing individual mAChR subtypes (M1–M5).

- Step 2: Perform concentration-response curves using functional assays (e.g., IP1 accumulation or ERK phosphorylation).

- Step 3: Compare EC₅₀ values across subtypes. For example, McN-A-343 shows 10–100-fold higher potency at M1/M4 vs. M2/M3 receptors.

- Step 4: Confirm specificity via knockout models or siRNA silencing .

Q. How does McN-A-343’s pharmacological profile differ from conventional mAChR agonists like carbachol?

Unlike carbachol (a pan-muscarinic agonist), McN-A-343 exhibits "atypical" agonism, selectively activating M1/M4 receptors without significant activity at M2/M3. This is attributed to its binding to an allosteric-adjacent site, as shown by mutagenesis studies (e.g., D2.50 and D3.32 residues in transmembrane helices). Functional assays in sympathetic ganglia further demonstrate its pressor effects in vivo, antagonized by pirenzepine but not hexamethonium .

Advanced Research Questions

Q. How can receptor mutagenesis resolve contradictions in McN-A-343’s reported binding affinities across studies?

Discrepancies in affinity values (e.g., M1 Ki = 10–100 nM) arise from differences in receptor constructs (e.g., species variants, presence of G-proteins). A systematic approach involves:

- Method 1: Chimeric receptor studies to identify critical domains (e.g., extracellular loops or transmembrane helices).

- Method 2: Site-directed mutagenesis of conserved residues (e.g., D2.50N mutation reduces McN-A-343’s efficacy by 70%).

- Method 3: Use of FRET-based sensors to probe real-time conformational changes .

Q. What experimental strategies can distinguish McN-A-343’s allosteric vs. bitopic binding modes?

- Strategy 1: Schild regression analysis with orthosteric antagonists (e.g., atropine). A non-parallel shift suggests allosteric interaction.

- Strategy 2: Use of fluorescent derivatives (e.g., BODIPY-conjugated McN-A-343) to visualize binding kinetics via TIRF microscopy.

- Strategy 3: Molecular dynamics simulations of the receptor-ligand complex to map binding pockets .

Q. How do metabolic byproducts of McN-A-343 influence its pharmacological activity, and how are these analyzed?

McN-A-343 undergoes hydrolysis at the carbamoyloxy group, yielding 3-chlorophenylurea and a quaternary ammonium fragment.

- Analytical Method 1: LC-MS/MS to quantify metabolites in plasma/tissue homogenates.

- Analytical Method 2: Functional assays comparing pre- and post-incubation (e.g., liver microsomes) to assess metabolite activity.

- Key Finding: The ammonium fragment retains weak mAChR antagonism, complicating in vivo interpretation .

Key Research Challenges

- Data Contradiction: Inconsistent reports on McN-A-343’s M4 efficacy may stem from varying assay conditions (e.g., G-protein coupling efficiency).

- Methodological Gap: Limited structural data (e.g., cryo-EM) for McN-A-343-bound mAChRs hinders precise mechanistic modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。